5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxy-4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable diketone under acidic or basic conditions to yield the pyrazolopyrimidine core. The final step involves methylation of the pyrazole nitrogen to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methoxyphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- 5-[(4-Methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- 5-[(3-Methoxy-4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to interact differently with molecular targets compared to its analogs, potentially leading to distinct therapeutic effects or industrial applications.
Properties
IUPAC Name |
5-[(3-methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-5-11(6-13(10)21-3)8-19-9-16-14-12(15(19)20)7-17-18(14)2/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQXQLBBCILFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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